

# Occurrence of T-2 and HT-2 toxins in European cereals

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## Compound of Interest

Compound Name: T-2 TOXIN

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An In-depth Technical Guide on the Occurrence of T-2 and HT-2 Toxins in European Cereals

## Introduction

T-2 and HT-2 toxins are type A trichothecene mycotoxins produced predominantly by various *Fusarium* species, including *F. sporotrichioides* and *F. langsethiae*.<sup>[1][2]</sup> These toxins are frequent contaminants of cereal grains, particularly in the temperate climates of Europe.<sup>[2][3]</sup> Their occurrence is a significant concern for food and feed safety due to their potent cytotoxic effects.<sup>[1][4]</sup> T-2 and HT-2 toxins are known inhibitors of protein synthesis and can lead to a range of adverse health effects, including immunotoxicity and haematotoxicity.<sup>[5][6]</sup> In vivo, T-2 toxin is rapidly metabolized to its primary metabolite, HT-2 toxin; therefore, risk assessments typically consider the sum of both toxins.<sup>[5][7][8]</sup>

The European Food Safety Authority (EFSA) has established a group tolerable daily intake (TDI) for the sum of T-2 and HT-2 toxins.<sup>[5][7]</sup> Following years of monitoring and data collection, the European Union has recently established binding maximum levels for these toxins in cereals and cereal-based products, which came into effect on July 1, 2024, to ensure a high level of public health protection.<sup>[4][9][10]</sup> This guide provides a comprehensive overview of the occurrence of T-2 and HT-2 in European cereals, details the analytical methodologies for their detection, and summarizes their toxicological mechanisms and regulatory status.

## Occurrence of T-2 and HT-2 Toxins in European Cereals

Numerous surveys across Europe have demonstrated the widespread presence of T-2 and HT-2 toxins in various cereals. The contamination levels are influenced by factors such as weather conditions during key crop growth stages, agricultural practices, and the specific cereal type.<sup>[6]</sup> Cool and moist conditions, in particular, favor the growth of toxin-producing *Fusarium* species.<sup>[6]</sup>

Of all cereals, oats consistently show the highest incidence and concentration of T-2 and HT-2 toxins across Europe.<sup>[3][5][11][12]</sup> Studies from Northern Europe, the UK, and Central Europe frequently report high levels of contamination in oats and oat-based products.<sup>[7][11][13][14]</sup> Other cereals such as barley, wheat, and maize are also susceptible to contamination, though generally at lower frequencies and concentrations compared to oats.<sup>[3][12]</sup>

## Quantitative Data on T-2 and HT-2 Occurrence

The following tables summarize quantitative data from various European studies, providing an overview of the contamination levels for the sum of T-2 and HT-2 toxins in different cereals.

Cereal	Region/ Country	Sampling Years	No. of Samples	Incidence (%)	Mean Conc. (µg/kg)	Max Conc. (µg/kg)	Reference(s)
Oats	11 European Mills	2005- 2009	243	93%	94	572 (HT- 2 only)	
Oats	UK	2006- 2008	N/A	High	450	N/A	[7]
Oats	Ireland	2015- 2016	208	51% (HT- 2), 41% (T-2)	N/A	>1000 in 13% of samples	[15]
Oats	Switzerland	2013– 2015	N/A	65-76%	1091	3789	[7][12]
Oats	Lithuania	2015- 2018	N/A	100%	260.4	594.6	[16]
Oats	Croatia	2017- 2018	N/A	70%	87.9	N/A	[12]
Barley	Italy (Malting)	2011- 2014	N/A	22-53%	N/A	787	[12]
Barley	Croatia	2017- 2018	N/A	40.9%	22.6	N/A	[12]
Maize	Serbia	2012	50	52%	N/A	185.2	[17]
Maize	Croatia	2017- 2018	N/A	26.8%	54.1	332.3	[12][18]
Wheat	Croatia	2017- 2018	N/A	19.2%	23.0	N/A	[12]
Various Cereals	22 European Countries	2005- 2010	20,519	N/A	Highest in oats/oat products	N/A	[5]

Note: Concentrations are for the sum of T-2 and HT-2 unless otherwise specified. N/A indicates data not available in the cited sources.

## European Union Regulatory Limits

As of July 1, 2024, Commission Regulation (EU) 2024/1038 establishes legally binding maximum levels for the sum of T-2 and **HT-2 toxins** in various food commodities.<sup>[4]</sup> These levels are calculated assuming that values below the limit of quantification are zero (lower bound).<sup>[4]</sup>

Product Category	Maximum Level (µg/kg)	Remarks
Unprocessed Cereal Grains	50	Excludes barley, maize for wet milling, oats, and rice. Applies to grains for first-stage processing. <a href="#">[4]</a> <a href="#">[10]</a>
Unprocessed Barley Grains	150	Excludes malting barley. Applies to grains for first-stage processing. <a href="#">[10]</a>
Unprocessed Malting Barley Grains	200	Applies to grains for first-stage processing. <a href="#">[4]</a> <a href="#">[10]</a>
Unprocessed Oat Grains	1250	Applies to oat grains with the inedible husk included. <a href="#">[10]</a>
Oats for the Final Consumer	100	A maximum level of 600 µg/kg has been set for DON in milling products. <a href="#">[10]</a>
Milling Products of Oats	100	
Milling Products of Cereals	N/A	
Bakery Wares, Pasta, Cereal Snacks	N/A	Impacted by the new regulations. <a href="#">[9]</a>
Breakfast Cereals	N/A	Impacted by the new regulations. <a href="#">[9]</a>
Baby Food	N/A	Impacted by the new regulations. <a href="#">[9]</a>

## Experimental Protocols for T-2 and HT-2 Analysis

The accurate quantification of T-2 and HT-2 **toxins** in complex cereal matrices requires robust analytical methods. The typical workflow involves extraction, clean-up, and instrumental analysis.

### Sample Extraction

The initial step involves extracting the toxins from the ground cereal sample. A polar organic solvent mixed with water is typically used to efficiently solvate the toxins.

- **Common Solvents:** The most frequently used extraction solvent is a mixture of acetonitrile and water or methanol and water (e.g., 80/20, v/v).[\[19\]](#)[\[20\]](#)

## Extract Clean-up

Crude extracts from cereals contain numerous matrix components that can interfere with analysis. A clean-up step is therefore essential to purify the extract and concentrate the target analytes.

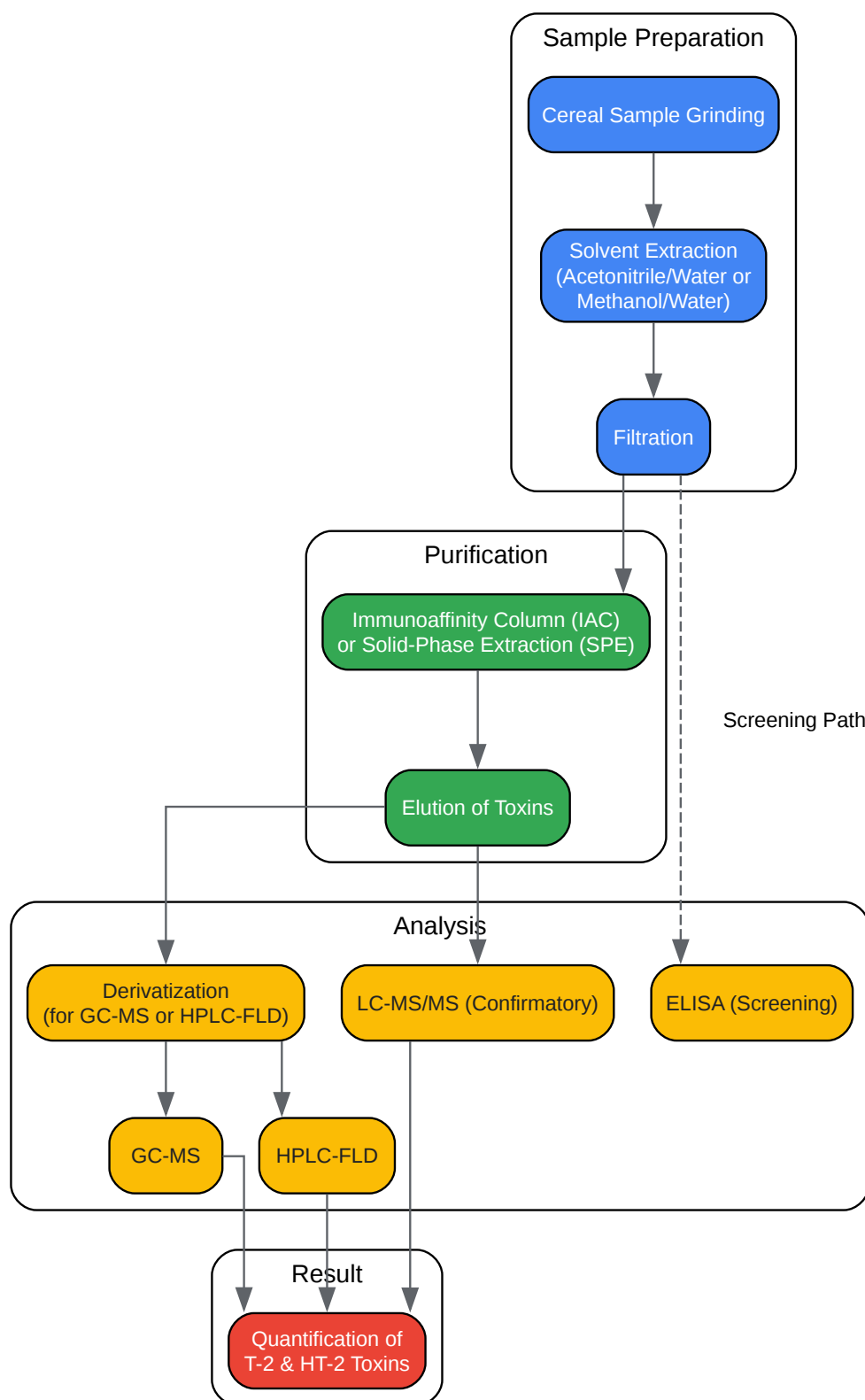
- **Immunoaffinity Columns (IAC):** IACs are the most common and highly specific clean-up method.[\[1\]](#) They contain monoclonal antibodies that selectively bind to T-2 and HT-2 toxins, allowing other matrix components to be washed away.[\[1\]](#)[\[19\]](#) The toxins are then eluted with a solvent like methanol or acetonitrile.[\[19\]](#)
- **Solid-Phase Extraction (SPE):** Polymeric SPE cartridges can also be used for purification, offering a broader clean-up mechanism.[\[20\]](#)

## Analytical Techniques

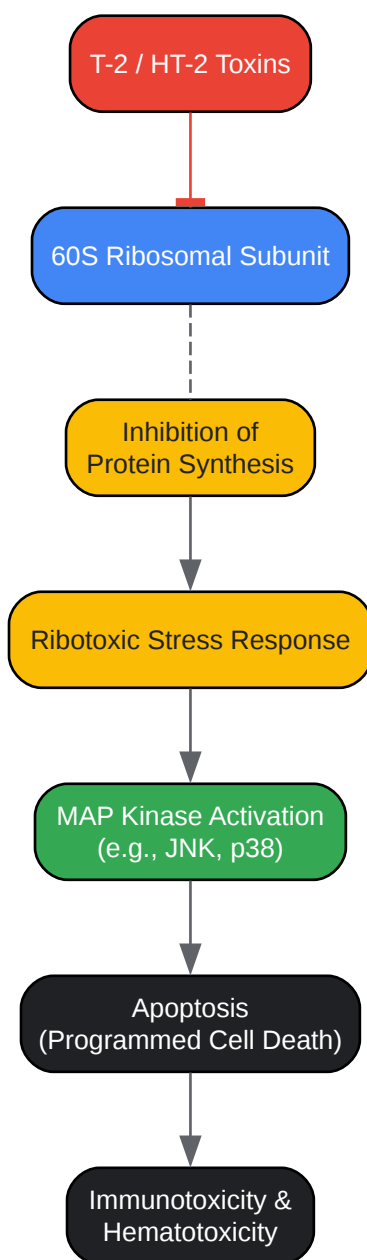
Several instrumental methods are used for the detection and quantification of T-2 and HT-2 toxins.

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is the gold standard and preferred confirmatory method due to its high sensitivity, specificity, and accuracy.[\[20\]](#) It separates the toxins via reversed-phase HPLC and detects them using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique requires a derivatization step to make the toxins volatile. A silylating agent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) is used before injection into the gas chromatograph.[\[19\]](#)
- **High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):** This method also requires a derivatization step to render the non-fluorescent toxins detectable. A fluorescent tag, such as 1-anthroylnitrile, is added to the toxins post-clean-up.[\[21\]](#)[\[22\]](#)

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and cost-effective screening method based on antibody-antigen reactions.<sup>[1]</sup> It is suitable for quickly screening a large number of samples, with positive results typically requiring confirmation by a chromatographic method like LC-MS/MS.<sup>[12][17]</sup>







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